molecular formula C11H15NO3 B3060522 ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate CAS No. 481054-47-1

ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate

Cat. No.: B3060522
CAS No.: 481054-47-1
M. Wt: 209.24 g/mol
InChI Key: PIYPODQNLLWXJG-NXEZZACHSA-N
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Description

Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is an organic compound with significant importance in various fields of chemistry and biochemistry. This compound is a chiral molecule, meaning it has non-superimposable mirror images, which can have different biological activities. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate in organic synthesis.

Scientific Research Applications

Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely . Unfortunately, specific safety and hazard information for ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is not available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate typically involves the following steps:

    Starting Material: The synthesis often begins with a chiral precursor such as diethyl L-tartrate.

    Bromination: The precursor undergoes bromination to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate.

    Epoxidation: This intermediate is then converted to diethyl (2R,3R)-2,3-epoxysuccinate.

    Nucleophilic Cleavage: The epoxide is cleaved by a nucleophile, such as azide, to yield diethyl (2S,3R)-2-azido-3-hydroxysuccinate.

    Transformation: The azido group is transformed into the amino group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Tosyl chloride in pyridine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of tosylate derivatives.

Mechanism of Action

The mechanism of action of ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate: The enantiomer of the compound, which may have different biological activities.

    Diethyl (2R,3R)-2,3-epoxysuccinate: An intermediate in the synthesis of the compound.

    Diethyl (2S,3R)-2-azido-3-hydroxysuccinate: Another intermediate in the synthesis process.

Uniqueness

Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and other similar compounds .

Properties

IUPAC Name

ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYPODQNLLWXJG-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236954
Record name Ethyl (αR,βR)-β-amino-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481054-47-1
Record name Ethyl (αR,βR)-β-amino-α-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481054-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (αR,βR)-β-amino-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, β-amino-α-hydroxy-, ethyl ester, (αR,βR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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